[2-(4-Nitrophenyl)-2-oxoethyl] 2-(5,7-dioxo-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaen-6-yl)-3-phenylpropanoate
Overview
Description
[2-(4-Nitrophenyl)-2-oxoethyl] 2-(5,7-dioxo-6-azatetracyclo[65204,15011,14]pentadeca-1(14),2,4(15),8,10-pentaen-6-yl)-3-phenylpropanoate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Nitrophenyl)-2-oxoethyl] 2-(5,7-dioxo-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaen-6-yl)-3-phenylpropanoate involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the 4-nitrophenyl group: This can be achieved through nitration of a suitable aromatic precursor.
Introduction of the oxoethyl group: This step often involves the use of acylation reactions.
Construction of the tetracyclic core: This complex step may require cyclization reactions under specific conditions.
Final coupling: The final step involves coupling the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Nitrophenyl)-2-oxoethyl] 2-(5,7-dioxo-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaen-6-yl)-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its functional groups can be modified to create derivatives with specific biological activities.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. For example, the nitrophenyl group may impart antimicrobial or anticancer activity.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-(4-Nitrophenyl)-2-oxoethyl] 2-(5,7-dioxo-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaen-6-yl)-3-phenylpropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
[4-Ethoxy-2-nitrophenyl isocyanate]: This compound shares the nitrophenyl group but has different functional groups and structure.
[8-(2-nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0 0 , ?]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one]: This compound has a similar tetracyclic core but different substituents.
Uniqueness
The uniqueness of [2-(4-Nitrophenyl)-2-oxoethyl] 2-(5,7-dioxo-6-azatetracyclo[65204,15
Properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-(5,7-dioxo-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaen-6-yl)-3-phenylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22N2O7/c34-26(19-8-12-22(13-9-19)33(38)39)17-40-31(37)25(16-18-4-2-1-3-5-18)32-29(35)23-14-10-20-6-7-21-11-15-24(30(32)36)28(23)27(20)21/h1-5,8-15,25H,6-7,16-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJFYZJJMONDEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)N(C3=O)C(CC5=CC=CC=C5)C(=O)OCC(=O)C6=CC=C(C=C6)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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